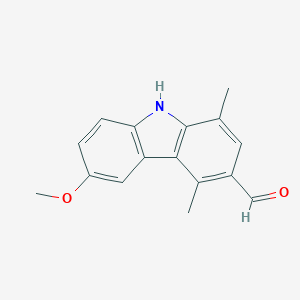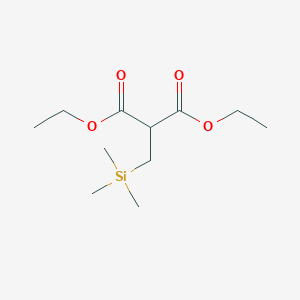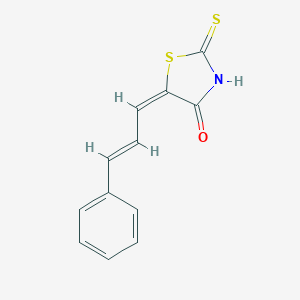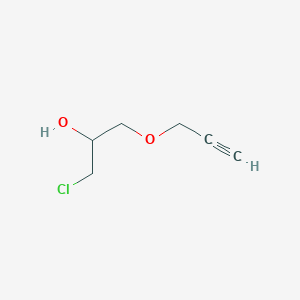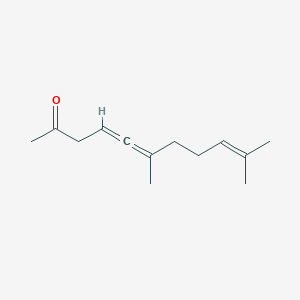
2-(4-nitrophenyl)selanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)selanylacetic acid is an organoselenium compound characterized by the presence of a seleno group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)selanylacetic acid typically involves the reaction of p-nitrophenylacetic acid with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide (SeO₂) as an oxidizing agent to introduce the seleno group into the acetic acid structure. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature and reaction time carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)selanylacetic acid undergoes various chemical reactions, including:
Oxidation: The seleno group can be further oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO₂) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines can be used to replace the seleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxides, while reduction of the nitro group can produce p-aminophenylacetic acid .
Scientific Research Applications
2-(4-nitrophenyl)selanylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with antioxidant or anticancer activities.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems, including their role in enzyme inhibition and redox regulation.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-(4-nitrophenyl)selanylacetic acid exerts its effects involves interactions with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenylacetic acid: Lacks the seleno group, making it less reactive in redox reactions.
Selenoacetic acid: Contains a seleno group but lacks the nitro group, resulting in different chemical properties and reactivity.
p-Nitrophenylselenol: Similar structure but with a selenol group instead of a selenoacetic acid moiety.
Uniqueness
2-(4-nitrophenyl)selanylacetic acid is unique due to the presence of both a nitro group and a seleno group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
17893-55-9 |
|---|---|
Molecular Formula |
C8H7NO4Se |
Molecular Weight |
260.12 g/mol |
IUPAC Name |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
InChI Key |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Key on ui other cas no. |
17893-55-9 |
Synonyms |
[(p-Nitrophenyl)seleno]acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


